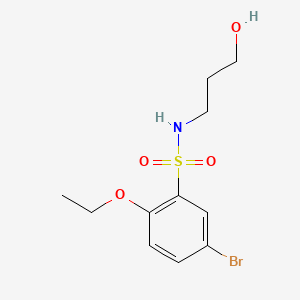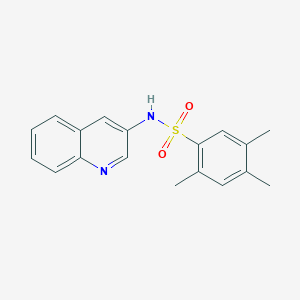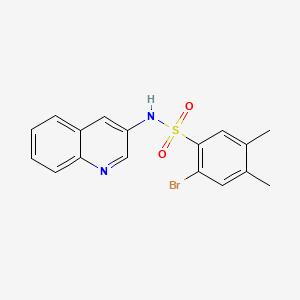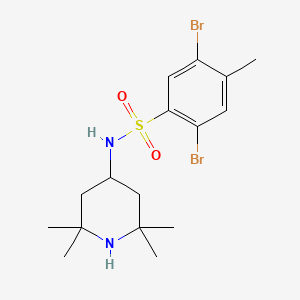![molecular formula C9H5BrCl2N2O2S B603020 1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole CAS No. 1808749-02-1](/img/structure/B603020.png)
1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole is a chemical compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a bromo and dichloro-substituted phenyl group attached to a sulfonyl pyrazole moiety
Métodos De Preparación
The synthesis of 1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole typically involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to reach room temperature over time. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The bromo and dichloro substituents can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole include other sulfonyl pyrazoles with different substituents on the phenyl ring. For example:
1-[(2-chloro-4,5-difluorophenyl)sulfonyl]-1H-pyrazole: This compound has fluorine substituents instead of bromine, which can alter its chemical reactivity and biological activity.
1-[(2-methyl-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole: The presence of a methyl group can affect the compound’s steric properties and its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged in various applications.
Propiedades
Número CAS |
1808749-02-1 |
|---|---|
Fórmula molecular |
C9H5BrCl2N2O2S |
Peso molecular |
356.02g/mol |
Nombre IUPAC |
1-(2-bromo-4,5-dichlorophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C9H5BrCl2N2O2S/c10-6-4-7(11)8(12)5-9(6)17(15,16)14-3-1-2-13-14/h1-5H |
Clave InChI |
GLSIVDUJIAFYCH-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B602938.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602940.png)




amine](/img/structure/B602947.png)
![2-[4-(2-Methoxy-5-methylbenzenesulfonamido)phenyl]acetic acid](/img/structure/B602948.png)
![2-[4-(5-Chloro-2-methoxybenzenesulfonamido)phenoxy]acetic acid](/img/structure/B602949.png)
amine](/img/structure/B602950.png)
amine](/img/structure/B602953.png)
amine](/img/structure/B602955.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B602957.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B602960.png)
